Ethyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiophene ring, a pyridazine ring, and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials with specific electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
4-(4-Ethyl-phenyl)-4-oxo-butyric acid derivatives: These compounds have shown significant anticonvulsant activity and are structurally similar.
Other Pyridazine Derivatives: These compounds share the pyridazine ring and can have similar biological activities.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C26H23N3O4S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-ethylphenyl)-4-oxopyridazine-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-3-17-10-12-19(13-11-17)29-15-14-21(30)23(28-29)24(31)27-25-22(26(32)33-4-2)20(16-34-25)18-8-6-5-7-9-18/h5-16H,3-4H2,1-2H3,(H,27,31) |
InChI Key |
ZVTVTNADYOEHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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